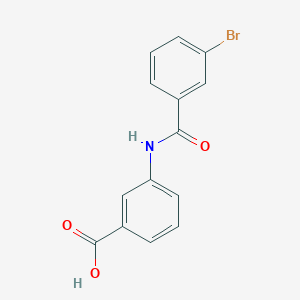

3-(3-溴苯甲酰胺)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

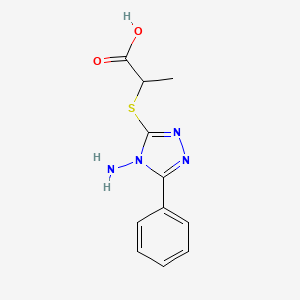

“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .

Synthesis Analysis

The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .Chemical Reactions Analysis

Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis

Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学研究应用

结构解析和合成技术

苯甲酰胺衍生物的结构解析

对苯甲酰胺衍生物(包括与 3-(3-溴苯甲酰胺)苯甲酸相关的化合物)的研究表明,这些分子具有重要的生物和药理特性,例如抗氧化、抗炎、抗癌和神经保护作用。通过引入具有可变碳原子数的间隔基,酚酸的亲脂化提高了它们的疏水性,克服了生物屏障的限制并增强了靶向特异性。使用核磁共振、质谱和 X 射线技术进行的结构分析对于理解这些化合物的化学和物理性质至关重要 (Oliveira 等,2018)。

合成和抗菌活性

已经探索了新型苯甲酸衍生物(包括 3-(3-溴苯甲酰胺)苯甲酸)的合成及其潜在的抗菌活性。这些研究旨在通过创建具有显着抗菌特性的杂交衍生物来开发新的化学治疗剂,表明该化合物在药物研究和开发中的相关性 (Satpute 等,2018)。

在材料科学和环境化学中的应用

聚合物化学

与 3-(3-溴苯甲酰胺)苯甲酸相关的化合物已被用于合成新型聚合物材料,这些材料设计用于特定应用,例如高温质子交换膜燃料电池。这些聚合物以其良好的热稳定性、氧化稳定性和机械性能而著称,证明了苯甲酰胺衍生物在为能源应用创造先进材料中的效用 (Chen 等,2016)。

环境修复

使用苯甲酸衍生物(包括 3-(3-溴苯甲酰胺)苯甲酸)设计分子印迹聚合物,突出了它们在解决环境污染中的潜力。这些复合材料可以有效地从生态系统中去除新兴污染物,展示了苯甲酰胺衍生物在环境化学和污染控制中的作用 (Das 等,2021)。

安全和危害

未来方向

Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.

作用机制

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with proteins or enzymes in the body . The specific role of these targets can vary widely depending on the exact nature of the interaction and the physiological context.

Mode of Action

Benzoic acid derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .

Biochemical Pathways

For instance, they can undergo oxidation reactions at the benzylic position . This process can lead to the formation of new compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes may occur with 3-(3-Bromobenzamido)benzoic acid, potentially influencing its bioavailability .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to structural changes in target molecules . These changes can potentially alter the function of these molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 3-(3-Bromobenzamido)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity . Additionally, the presence of other molecules can impact the compound’s interactions with its targets .

生化分析

Cellular Effects

It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There’s limited information available on the changes in the effects of 3-(3-Bromobenzamido)benzoic acid over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-[(3-bromobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKKZOLPGZQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)